Biotin-PEG12-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXSUFTTIRQOU-BVCQTOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N4O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Power of Two: Biotinylation and Pegylation in Modern Bioscience
The effectiveness of Biotin-PEG12-NHS ester stems from two powerful biochemical techniques: biotinylation and PEGylation.
Biotinylation is the process of attaching biotin (B1667282), also known as vitamin B7, to other molecules such as proteins, nucleic acids, or antibodies. labmanager.comcreative-proteomics.com Biotin's small size means it can be attached to these molecules often without interfering with their natural function. labmanager.comgbiosciences.com The true power of biotinylation lies in biotin's extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. nih.gov This bond is one of the strongest known in nature, making it a highly reliable tool for detecting, purifying, and immobilizing biomolecules. molecularcloud.org This technique is widely used in various laboratory applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and cell surface labeling. labmanager.comgbiosciences.com
PEGylation , on the other hand, involves the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to a molecule. nih.gov PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer. nih.govucl.ac.be Attaching PEG chains to biomolecules can improve their solubility and stability, reduce their immunogenicity, and increase their circulation time in the bloodstream by reducing clearance by the kidneys. nih.gov These properties have made PEGylation a crucial strategy for improving the therapeutic efficacy of various drugs. nih.gov
Chemical Reactivity and Mechanistic Principles of Biotin Peg12 Nhs Ester
Influence on Immunogenicity and Pharmacokinetic Profiles of PEGylated Constructs
The process of attaching PEG chains, known as PEGylation, has profound effects on the immunological and pharmacokinetic properties of therapeutic proteins and other biomolecules. tandfonline.comcheckrare.com
Immunogenicity: PEGylation can reduce the immunogenicity of a conjugated protein. smolecule.comacs.orgcreativepegworks.com The long, flexible, and hydrophilic PEG chain can physically mask antigenic epitopes on the protein's surface, shielding them from recognition by the immune system. checkrare.comcreativepegworks.com This "stealth" effect can lead to a reduction in the formation of anti-drug antibodies (ADAs). checkrare.com However, it is important to note that immune responses against the PEG moiety itself have been observed, which can in some cases affect the efficacy and safety of a PEGylated therapeutic. acs.orgcreativepegworks.comresearchgate.net
Pharmacokinetics: The attachment of a PEG chain increases the hydrodynamic radius of the conjugate molecule. tandfonline.comacs.org This increased size significantly alters its pharmacokinetic profile. A primary effect is the reduction of renal clearance, as larger molecules are less efficiently filtered by the kidneys. tandfonline.com This leads to a longer circulation half-life in the bloodstream. smolecule.comtandfonline.com The altered distribution and elimination pathways can result in more sustained exposure of the therapeutic molecule. tandfonline.comtandfonline.com
Table 2: Effects of PEGylation on Biomolecule Properties
| Property | Effect | Mechanism |
| Circulation Half-Life | Increased. smolecule.comtandfonline.com | Reduced renal clearance due to increased hydrodynamic size. |
| Immunogenicity | Generally Decreased. smolecule.comcreativepegworks.com | Masking of protein surface epitopes, preventing immune recognition. checkrare.com |
| Solubility | Increased. thermofisher.com | The hydrophilic nature of the PEG polymer enhances solubility in aqueous media. nanocs.net |
| Proteolytic Degradation | Reduced. | Steric hindrance from the PEG chain can protect the protein from enzymatic degradation. |
Fundamentals of Biotin Streptavidin/avidin High Affinity Interaction
Optimization Strategies for Biotinylation Reactions
The efficiency and specificity of biotinylation with Biotin-PEG12-NHS ester are highly dependent on carefully controlled reaction conditions. creative-diagnostics.comsigmaaldrich.com Key parameters that require optimization include the molar ratio of reactants, the choice of solvent, reaction temperature, and incubation time.
Molar Ratio Determination for Controlled Labeling Extent
The extent of biotinylation, or the number of biotin molecules attached per biomolecule, is a critical factor that can influence the functionality of the labeled molecule. windows.net This is primarily controlled by the molar ratio of the this compound to the target biomolecule. thermofisher.comthermofisher.com
A higher molar excess of the biotinylation reagent generally leads to a higher degree of labeling. However, excessive labeling can lead to protein aggregation, loss of biological activity, or interference with subsequent applications. windows.net Therefore, determining the optimal molar ratio is a crucial first step in any biotinylation experiment.
General recommendations for starting molar ratios often range from a 5- to 20-fold molar excess of this compound for protein solutions with concentrations greater than 2 mg/mL. thermofisher.comthermofisher.com For more dilute protein solutions (≤ 2 mg/mL), a higher molar excess, such as ≥ 20-fold, may be necessary to achieve efficient labeling. nih.gov It is advisable to perform a series of trial reactions with varying molar ratios (e.g., 1:5, 1:10, 1:20, 1:50, 1:100) to empirically determine the optimal ratio for a specific protein and application. nih.gov
The degree of biotin incorporation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the calculation of the biotin-to-protein molar ratio. nih.govfishersci.iethermofisher.com This assay relies on the displacement of HABA from avidin by biotin, causing a measurable decrease in absorbance at 500 nm. fishersci.iesigmaaldrich.com
Table 1: Exemplary Molar Ratios for Antibody Biotinylation and Resulting Incorporation
| Molar Ratio (Biotin:Antibody) | Resulting Moles of Biotin per Mole of Antibody |
|---|---|
| 5:1 | 2-3 |
| 10:1 | 4-6 |
| 20:1 | Recommended starting point for 4-6 biotins per antibody |
Data derived from studies using BAC-SulfoNHS, a similar NHS ester of biotin. sigmaaldrich.com The optimal ratio for this compound may vary.
Solvent Selection and Preparation Protocols for Reagent Stability
The N-hydroxysuccinimide (NHS) ester group of this compound is susceptible to hydrolysis in aqueous environments, which renders the reagent inactive. nih.govglenresearch.comthermofisher.com Therefore, proper solvent selection and handling are critical for maintaining reagent stability and ensuring efficient conjugation.
This compound is typically dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution immediately before use. thermofisher.comthermofisher.comglenresearch.combroadpharm.com It is crucial to use anhydrous (dry) solvents to minimize hydrolysis. thermofisher.comsigmaaldrich.com The reagent should be allowed to equilibrate to room temperature before opening the vial to prevent moisture condensation. gbiosciences.comthermofisher.comthermofisher.comnih.govbroadpharm.com Stock solutions are generally not recommended for long-term storage due to the hydrolytic instability of the NHS ester. nih.govbroadpharm.com
The reaction itself is performed in an aqueous buffer. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should generally not exceed 10% to avoid potential denaturation of the target biomolecule. broadpharm.comwindows.net
The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency. thermofisher.comnih.govthermofisher.combroadpharm.comwindows.net Suitable buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0, HEPES, or borate (B1201080) buffers. thermofisher.combroadpharm.commoleculardevices.com If the protein sample is in an incompatible buffer, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting prior to the reaction. thermofisher.combroadpharm.comwindows.net
Temperature and Reaction Time Parameters
The rate of the biotinylation reaction is influenced by both temperature and incubation time. These parameters can be adjusted to control the extent of labeling.
Reactions are commonly carried out at room temperature (20-25°C) for 30-60 minutes or on ice (4°C) for 2 hours to overnight. gbiosciences.comnih.govbroadpharm.comwindows.net Lower temperatures can be beneficial for sensitive proteins to prevent denaturation and can also slow the rate of hydrolysis of the NHS ester, allowing for longer reaction times. moleculardevices.comlabmanager.com
Table 2: General Temperature and Incubation Time Guidelines
| Temperature | Incubation Time | Notes |
|---|---|---|
| Room Temperature (20-25°C) | 30-60 minutes | Faster reaction, suitable for many proteins. gbiosciences.combroadpharm.comwindows.net |
| 4°C (on ice) | 2 hours to overnight | Slower reaction, may be preferable for sensitive proteins or to allow for longer incubation periods. gbiosciences.comnih.govwindows.net |
The optimal combination of temperature and time should be determined empirically for each specific biomolecule and desired degree of labeling. For instance, a reaction might be incubated on ice for two hours or at room temperature for 30-60 minutes. broadpharm.comwindows.net
Purification Techniques for Biotinylated Biomolecules
Following the conjugation reaction, it is essential to remove unreacted this compound and any reaction byproducts, such as N-hydroxysuccinimide. sigmaaldrich.com Failure to do so can interfere with downstream applications. Several techniques are available for the purification of the biotinylated biomolecule.
Removal of Unreacted Reagent and Byproducts
The primary goal of the initial purification step is to separate the now-labeled biomolecule from the smaller, unreacted biotinylation reagent and its hydrolysis byproducts. This is typically achieved through methods that separate molecules based on size.
Commonly used techniques include:
Gel Filtration/Desalting: This method, also known as size-exclusion chromatography, utilizes porous beads to separate molecules based on their size. Larger molecules (the biotinylated protein) pass through the column more quickly, while smaller molecules (unreacted biotin and byproducts) are retained in the pores and elute later. Pre-packed desalting columns, such as PD-10 columns, are widely used for this purpose. nih.gov
Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane (dialysis cassette or tubing) with a specific molecular weight cutoff (MWCO). nih.gov The membrane allows the smaller, unreacted molecules to diffuse out into a large volume of buffer, while retaining the larger, biotinylated biomolecule. Dialysis is typically performed overnight at 4°C with one or more buffer changes to ensure complete removal of contaminants. nih.gov
Chromatographic and Dialysis-Based Separation Methods
For more stringent purification or to isolate biotinylated molecules from a complex mixture, affinity chromatography is a powerful technique. sigmaaldrich.comclemson.edu This method exploits the high-affinity interaction between biotin and avidin or streptavidin. clemson.eduthermofisher.com
Table 3: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Gel Filtration/Desalting | Size exclusion | Rapid and efficient removal of small molecules. nih.gov | May result in some dilution of the sample. |
| Dialysis | Diffusion across a semi-permeable membrane | Simple and effective for buffer exchange and removal of small molecules. nih.gov | Time-consuming (often overnight). nih.gov |
| Affinity Chromatography (Streptavidin/Avidin) | High-affinity binding of biotin to immobilized streptavidin or avidin | Highly specific for biotinylated molecules, enabling high purity. sigmaaldrich.comnih.gov | Elution often requires harsh, denaturing conditions. thermofisher.comnih.gov |
In a typical affinity purification workflow, the reaction mixture is passed over a resin to which streptavidin or avidin is covalently bound. sigmaaldrich.com The biotinylated biomolecules bind tightly to the resin, while unlabeled molecules are washed away. sigmaaldrich.com Elution of the captured biotinylated protein often requires harsh conditions, such as boiling in SDS-PAGE sample buffer or using buffers at low pH (e.g., 8M guanidine-HCl, pH 1.5), which can denature the protein. thermofisher.comtandfonline.comgbiosciences.com
To circumvent the issue of harsh elution, several strategies have been developed. One approach involves using monomeric avidin resins, which have a lower binding affinity for biotin and allow for elution under milder conditions. gbiosciences.com Another method is to use cleavable biotinylation reagents, which contain a linker that can be broken (e.g., by a reducing agent), releasing the captured protein from the resin. thermofisher.com A third strategy involves competitive elution with free biotin at a high concentration, which can displace the biotinylated protein from the affinity matrix under near-neutral conditions. tandfonline.com
Characterization of this compound Conjugates
Following the conjugation of this compound to a target molecule, a comprehensive characterization is essential to confirm the success of the reaction, quantify the extent of modification, and ensure the biological integrity of the resulting conjugate. This process typically involves a multi-faceted approach employing spectroscopic, colorimetric, and functional assays.
Assessment of Biotinylation Degree
Quantifying the number of biotin molecules attached to each target molecule, known as the degree of biotinylation or molar substitution ratio (MSR), is critical for optimizing protocols and ensuring batch-to-batch consistency. tandfonline.com The most common method for this is the HABA assay, though other techniques are also available.
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex. aatbio.comfishersci.ie HABA binds to avidin, forming a complex with a distinct absorbance at 500 nm. fishersci.ie When a biotinylated sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. tandfonline.comaatbio.com This causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample. fishersci.ie By measuring the protein concentration and the change in absorbance, the molar ratio of biotin to protein can be calculated. fishersci.ie However, the HABA assay can sometimes underestimate the true biotinylation degree because steric hindrance may prevent "buried" biotin molecules from accessing the avidin binding sites. tandfonline.com
Fluorescence-Based Assays: As an alternative to colorimetric methods, fluorescence-based assays have been developed. One such method uses a complex of a fluorescently-labeled avidin (e.g., with Alexa Fluor 488) and a quencher dye like HABA. researchgate.net In the absence of free biotin, the quencher reduces the fluorescence of the labeled avidin through Fluorescence Resonance Energy Transfer (FRET). researchgate.net When a biotinylated sample is introduced, biotin displaces the quencher, leading to an increase in fluorescence intensity that correlates with the amount of biotin present. researchgate.net These assays can offer significantly higher sensitivity compared to the HABA assay. researchgate.net
Table 2: Comparison of Biotin Quantification Assays
| Assay Method | Principle | Measurement | Advantages | Disadvantages |
| HABA Assay | Colorimetric; biotin displaces HABA dye from an avidin-HABA complex. tandfonline.comaatbio.com | Decrease in absorbance at ~500 nm. fishersci.ie | Convenient, widely used, does not require specialized equipment. aatbio.com | Can underestimate biotinylation due to steric hindrance; less sensitive. interchim.frtandfonline.com |
| Fluorescence Assay | Fluorometric; biotin displaces a quencher from a fluorescent avidin complex, increasing fluorescence. researchgate.net | Increase in fluorescence intensity. researchgate.net | High sensitivity (over 100-fold more than HABA); rapid. researchgate.net | Requires a spectrofluorometer or fluorescent plate reader. interchim.fr |
| Mass Spectrometry | Measures the mass increase of the target molecule after biotinylation. acs.org | Mass spectrum showing peaks for unlabeled and variously labeled species. nih.gov | Highly accurate; provides distribution of labeled species, not just an average. acs.orgtandfonline.com | Requires expensive equipment; can be complex for very large or heterogeneous molecules. tandfonline.com |
Retention of Biological Activity Post-Conjugation
A critical final step in characterization is to confirm that the biotinylated molecule retains its intended biological function. The conjugation process, particularly if multiple biotin-PEG12 groups are attached, can potentially interfere with active sites or binding domains, leading to reduced or lost activity. tandfonline.com Therefore, a functional assay specific to the molecule's activity is required.
For example:
Antibodies: The antigen-binding capability of a biotinylated antibody can be assessed using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry, comparing the binding signal of the conjugate to that of the unmodified antibody. wikipedia.org
Enzymes: The catalytic activity of a biotinylated enzyme is tested by measuring its ability to convert its substrate into a product under defined conditions.
Hormones/Peptides: For a biotinylated peptide hormone like a glucagon-like peptide-1 (GLP-1) analogue, its biological activity can be confirmed by its ability to stimulate a biological response, such as insulin (B600854) secretion from pancreatic islet cells. researchgate.net
Protein-Protein Interactions: The ability of a biotinylated protein to bind to its interaction partners can be evaluated using techniques like surface plasmon resonance (SPR) or pull-down assays. wikipedia.orgmdpi.com
Studies have shown that PEGylation can influence the biological activity of conjugates. For instance, avidin conjugated with different sizes of PEG showed varied retention of biotin-binding activity, with a larger PEG causing a greater reduction in activity. nih.gov Similarly, the degree of modification on proteins like lysozyme (B549824) and bovine serum albumin (BSA) with biotin-PEG has been shown to affect their intracellular uptake and tissue penetration properties. nih.gov Therefore, it is crucial to balance the degree of biotinylation with the retention of function for the specific application.
Applications of Biotin Peg12 Nhs Ester in Proteomics and Protein Science
Comprehensive Protein Labeling and Biotinylation Methodologies
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for protein analysis. smolecule.com Biotin-PEG12-NHS ester facilitates this process through its amine-reactive NHS ester group, which targets the primary amines found on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues. thermofisher.combpsbioscience.com This reaction proceeds efficiently in buffers with a pH range of 7-9. thermofisher.com The extent of biotinylation can be controlled by adjusting the molar ratio of the reagent to the protein, allowing researchers to optimize labeling for specific downstream applications. thermofisher.com
Non-Permeable Labeling of Cell Surface Proteins
A key application of this compound is the specific labeling of proteins located on the outer surface of living cells. thermofisher.com Due to the hydrophilic PEG spacer, the molecule is water-soluble and cannot permeate the lipid bilayer of the cell membrane. thermofisher.comthermofisher.com This property allows researchers to selectively tag extracellular domains of transmembrane proteins and other surface-associated proteins without affecting intracellular components. thermofisher.com
This technique is instrumental for:
Studying the expression and regulation of cell surface receptors and transporters. thermofisher.com
Differentiating between plasma membrane proteins and those localized within intracellular organelles. thermofisher.com
Investigating the distribution of membrane proteins in polarized cells, such as epithelial cells. thermofisher.com
Tracking the dynamics of receptor movement and localization in response to stimuli. smolecule.com
General Biotinylation of Intracellular and Purified Proteins
For in vitro studies involving purified proteins or for labeling intracellular proteins from cell lysates, this compound serves as a highly efficient reagent. thermofisher.com Once cells are lysed, all proteins, including those from the cytoplasm, nucleus, and organelles, become accessible for biotinylation. The process involves incubating the protein solution or lysate with the reagent, which covalently attaches the biotin-PEG12 moiety to available primary amines. smolecule.comthermofisher.com
The long PEG spacer is particularly advantageous as it increases the water solubility of the labeled protein and helps prevent aggregation, which can be an issue with more hydrophobic biotinylation reagents. thermofisher.com This ensures that the biotinylated proteins remain soluble and generally retain their native biological activity, as the biotin group itself is relatively small. smolecule.comthermofisher.com
Affinity Purification and Enrichment of Biotinylated Proteins
The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is the foundation for the affinity purification of biotinylated molecules. thermofisher.com This interaction is rapid and resistant to most extremes of pH, organic solvents, and denaturing agents, making it a robust tool for isolating tagged proteins from complex mixtures like cell lysates. thermofisher.com
Streptavidin-Agarose and Magnetic Bead-Based Pull-Down Assays
Once proteins are labeled with this compound, they can be selectively captured and purified using streptavidin immobilized on a solid support. smolecule.com The two most common supports are agarose (B213101) resin and superparamagnetic beads. nih.govsigmaaldrich.com
Streptavidin-Agarose: In this method, a cell lysate containing biotinylated proteins is passed through a column packed with streptavidin-conjugated agarose beads. The biotinylated proteins bind to the streptavidin, while untagged proteins are washed away. The captured proteins can then be eluted for further analysis.
Streptavidin Magnetic Beads: This technique uses superparamagnetic particles coated with streptavidin. neb.com The beads are added to the lysate, where they bind to the biotinylated proteins. nih.gov A magnet is then used to rapidly collect the beads (and the bound proteins), allowing for efficient separation and washing. nih.gov This method is particularly well-suited for high-throughput applications and for minimizing non-specific binding due to its quick processing time. neb.com
Table 1: Comparison of Streptavidin-Coated Bead Characteristics
| Feature | Streptavidin Magnetic Beads | Streptavidin Agarose Beads |
|---|---|---|
| Support Matrix | 1 µm nonporous superparamagnetic microparticles. neb.com | Porous agarose matrix. sigmaaldrich.com |
| Separation Method | Magnetic rack. nih.gov | Centrifugation or gravity flow column. |
| Binding Capacity | High; >1000 pmol of free biotin per mg of beads. neb.com | Variable, dependent on bead type. |
| Handling | Rapid separation, suitable for automation. engibody.com | Can be slower, requires packing columns or centrifugation steps. |
| Non-Specific Binding | Generally low due to rapid washing steps. | Can be higher if not properly blocked. |
| Common Use | Pull-down assays, immunoprecipitation, cell isolation. sigmaaldrich.com | Column-based affinity chromatography. sigmaaldrich.com |
Isolation of Protein Complexes via Biotinylation
Biotinylation-based pull-down assays are a powerful method for isolating not just a single protein of interest, but entire protein complexes. nih.gov In this approach, a specific "bait" protein is biotinylated. When this bait protein is incubated in a cell lysate, it interacts with its natural binding partners.
The entire complex (bait protein plus associated proteins) is then captured using streptavidin beads. nih.gov After washing away non-interacting proteins, the entire complex can be eluted and its components identified, often using techniques like mass spectrometry. This strategy has been successfully used to characterize protein homodimerization and to identify previously unknown protein-protein interactions. nih.gov
Analysis of Protein-Protein Interactions and Dynamics
Understanding how proteins interact with each other is fundamental to deciphering cellular processes. This compound provides a robust platform for these investigations. By labeling a protein of interest, researchers can track its interactions and dynamics within the cellular environment. smolecule.com
For example, after biotinylating cell surface proteins, researchers can monitor their movement, internalization, or clustering in response to specific signals, providing insights into signaling pathways and receptor dynamics. smolecule.com Affinity purification of biotinylated proteins along with their binding partners is a primary method for mapping protein interaction networks. smolecule.com
Tracking Protein Movement and Localization
The ability to track the movement and determine the subcellular localization of proteins is fundamental to understanding their function. This compound facilitates this by enabling the specific biotinylation of proteins, which can then be visualized or isolated.
A primary application is the labeling of cell surface proteins. nih.govthermofisher.com Due to the hydrophilic nature of the PEG spacer, this compound is water-soluble and generally membrane-impermeable. nih.govfishersci.at This characteristic allows for the selective labeling of proteins exposed on the exterior of a cell, without labeling intracellular proteins. nih.govthermofisher.com The process involves incubating intact cells with the reagent, which reacts with primary amines (such as the N-terminus of proteins and the side chain of lysine residues) on the cell surface. nih.govthermofisher.com
Once biotinylated, the movement and fate of these surface proteins can be tracked over time. For instance, researchers can study the internalization of receptors or the turnover of membrane proteins. nih.gov By following the biotin signal, one can visualize the trafficking of these proteins into endocytic pathways. In a study comparing different biotinylation reagents, this compound was effectively used for the in vitro biotinylation of HeLa cells to visualize cell surface labeling. uni-heidelberg.de
The long, flexible PEG12 spacer arm is a key feature, as it minimizes steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, like streptavidin, which is typically conjugated to a fluorescent probe or an enzyme for detection. medchemexpress.comwestbioscience.com
Investigating Receptor Dynamics and Membrane Protein Interactions
Understanding the dynamics of cell surface receptors and their interactions with other proteins is crucial for deciphering signaling pathways. This compound is instrumental in these investigations. By specifically labeling cell surface proteins, researchers can perform pull-down assays to identify interacting partners. broadpharm.com
After biotinylating cell surface proteins, the cells can be lysed, and the biotinylated proteins, along with any bound interaction partners, can be captured using streptavidin-conjugated beads. nih.gov The captured proteins can then be eluted and identified using techniques like mass spectrometry. This approach has been pivotal in elucidating receptor-ligand interactions and the composition of protein complexes at the plasma membrane.
For example, a study on the turnover of cell surface proteins utilized a BG-PEG12-biotin probe to specifically label SNAP-tag fusion proteins on the cell surface, which were then isolated by pull-down with streptavidin agarose. nih.gov This allowed for the investigation of protein shedding and turnover. The flexibility and length of the PEG12 spacer are advantageous in these applications, as they provide better access for streptavidin binding, especially for proteins within crowded membrane environments.
Table 1: Research Findings on this compound for Protein Localization and Interaction Studies
| Research Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| Cell Surface Protein Turnover | Specific labeling of SNAP-tag fusion proteins with a cell-impermeable BG-PEG12-biotin probe followed by streptavidin pull-down. | Enabled the study of protein endocytosis and shedding from the cell surface. The probe was found to be effectively membrane impermeable. | nih.gov |
| In Vitro Cell Surface Labeling | Comparative analysis of HeLa cells biotinylated with various reagents, including this compound, followed by FACS and microscopy. | Demonstrated the utility of this compound for effective cell surface biotinylation, with low variability compared to other reagents. | uni-heidelberg.de |
| Protein-Protein Interaction | Use in pull-down assays for isolating biotinylated proteins and their binding partners. | The bifunctional nature with a biotin group and an NHS ester makes it suitable for affinity-based applications to study protein interactions. | broadpharm.com |
Quantitative Proteomics and Western Blotting Applications
This compound plays a significant role in quantitative proteomics and enhances the sensitivity of detection in Western blotting.
Signal Amplification in Immunological Detection Systems
A key advantage of using biotinylation in immunoassays is the potential for significant signal amplification. thermofisher.com In a typical Western blot, a primary antibody binds to the target protein on a membrane. Then, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorophore is used for detection.
By using a biotinylated secondary antibody, the signal can be amplified. This is because multiple biotin molecules can be conjugated to a single antibody molecule. thermofisher.com Subsequently, streptavidin, which has four high-affinity binding sites for biotin, conjugated to HRP or a fluorophore, is added. westbioscience.com This results in the binding of multiple streptavidin-enzyme/fluorophore conjugates to a single secondary antibody, leading to a substantial increase in the generated signal upon addition of the substrate. This amplification strategy allows for the detection of low-abundance proteins that might otherwise be undetectable. thermofisher.combu.edu
Integration into ELISA and Dot Blot Assays
The principles of biotin-based signal amplification are also applied in Enzyme-Linked Immunosorbent Assays (ELISA) and dot blot assays. thermofisher.com In an ELISA, an antibody can be biotinylated using this compound. This biotinylated antibody is then detected using a streptavidin-enzyme conjugate, which provides signal amplification and enhances the sensitivity of the assay. thermofisher.com
Research has shown that antibodies labeled with PEGylated biotin reagents, such as this compound, exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers. thermofisher.comthermofisher.com This improved solubility and stability of the biotinylated antibodies can lead to more reliable and reproducible assay results. A study comparing different biotinylation reagents in an IL-10 ELISA demonstrated that NHS-PEG12-biotin provided a significant increase in signal compared to non-PEGylated biotin reagents. thermofisher.com
In dot blot assays, a protein sample is directly spotted onto a membrane and detected with a specific antibody. Similar to Western blotting and ELISA, using a biotinylated primary or secondary antibody with a streptavidin-enzyme conjugate can greatly enhance the detection sensitivity. thermofisher.com
Table 2: Comparison of Biotinylation Reagents in an IL-10 ELISA
| Biotinylation Reagent | Molar Excess of Reagent | Relative Signal Intensity (O.D. 450 - O.D. 550) | Reference |
|---|---|---|---|
| NHS-LC-biotin | 1:20 | ~1.0 | thermofisher.com |
| NHS-(PEG)4-biotin | 1:20 | ~2.0 | thermofisher.com |
| NHS-(PEG)12-biotin | 1:20 | ~2.5 | thermofisher.com |
| NHS-LC-biotin | 1:40 | ~1.2 | thermofisher.com |
| NHS-(PEG)4-biotin | 1:40 | ~2.2 | thermofisher.com |
| NHS-(PEG)12-biotin | 1:40 | ~2.8 | thermofisher.com |
Biotin Peg12 Nhs Ester in Cell Biology and Exosome Research
Advanced Cell Surface Biotinylation Techniques
Cell surface biotinylation is a fundamental technique for studying the plasma membrane proteome. Biotin-PEG12-NHS ester is particularly advantageous for this purpose because its hydrophilic nature prevents it from permeating the cell membrane, ensuring that only proteins on the outer surface of an intact cell are labeled. thermofisher.comthermofisher.com This specificity is crucial for accurately investigating the expression, regulation, and spatial organization of membrane proteins. thermofisher.comfishersci.com
Studies on Plasma Membrane Protein Expression and Regulation
The study of plasma membrane protein expression and turnover is essential for understanding cellular responses to various stimuli. This compound is utilized in pulse-chase-like experiments to track the lifecycle of surface proteins. A traditional method involves non-specifically biotinylating cell surface proteins with amine-reactive biotin-NHS esters. nih.gov The labeled proteins can then be tracked over time to study their turnover rates. nih.gov
In a more targeted approach, a technique known as SNAP-tag labeling can be combined with this compound. Cell surface proteins fused with a SNAP-tag can be specifically labeled with a cell-impermeable benzylguanine (BG)-PEG12-biotin probe. nih.gov This allows for the quantitative recovery of the biotinylated SNAP-tag fusion proteins from cell lysates, enabling the study of their expression levels and the identification of interacting partners. nih.gov The signal from the biotinylated protein can be monitored over time to determine its rate of degradation or removal from the cell surface. nih.gov
| Research Focus | Experimental Approach | Key Findings |
| Protein Turnover | Cell surface biotinylation with this compound followed by a "chase" period. | Allows for the measurement of the degradation rate of the labeled protein population. nih.gov |
| Specific Protein Expression | SNAP-tag fusion proteins on the cell surface are labeled with a BG-PEG12-biotin probe. | Enables quantitative analysis of specific protein expression and the study of protein-protein interactions. nih.gov |
Differentiation of Membrane Protein Localizations
A key application of this compound is its ability to differentiate between proteins located on the plasma membrane and those within intracellular organelles. thermofisher.com Because the reagent is membrane-impermeable, it will only label proteins exposed on the cell surface as long as the cell membrane remains intact. thermofisher.comthermofisher.com This allows researchers to selectively tag and subsequently identify or quantify the surface-exposed proteome.
This technique is instrumental in distinguishing between the protein composition of the plasma membrane and that of internal membranes, such as those of the endoplasmic reticulum, Golgi apparatus, or mitochondria. nih.gov By comparing the biotinylated proteins from intact cells with the total protein profile from lysed cells, a clear distinction can be made between surface-exposed and intracellularly localized proteins.
Analysis of Protein Distribution in Polarized Cells
In polarized cells, such as epithelial cells, the plasma membrane is divided into distinct apical and basolateral domains, each with a unique protein composition. This compound is a valuable tool for dissecting the protein distribution between these domains. thermofisher.comfishersci.com By selectively applying the biotinylation reagent to either the apical or the basolateral surface of a polarized cell monolayer, researchers can specifically label the proteins in that domain. biorxiv.org
A study investigating the interaction of the Pseudomonas aeruginosa lectin LecB with polarized Madin-Darby canine kidney (MDCK) cells utilized this compound to label the LecB protein. biorxiv.org The biotinylated LecB was then applied to either the apical or basolateral surface of the MDCK cell monolayer. By precipitating the LecB-receptor complexes with streptavidin beads, the researchers could identify the specific binding partners of LecB on each surface. This approach revealed that LecB binds to β1-integrins exclusively on the basolateral side, demonstrating the power of this technique in elucidating the spatial organization of protein interactions in polarized cells. biorxiv.org
Functionalization of Extracellular Vesicles and Exosomes
Extracellular vesicles (EVs), including exosomes, are increasingly recognized for their roles in intercellular communication and their potential as therapeutic delivery vehicles. nih.govmdpi.com The ability to modify the surface of exosomes is crucial for targeting them to specific tissues or for immobilizing them in therapeutic biomaterials. This compound provides a robust method for achieving this functionalization.
Biotinylation Strategies for Exosome Surface Modification
The surface of exosomes is rich in proteins with primary amines, making them amenable to labeling with NHS esters. nih.gov An "in situ self-assembling biotinylation strategy" has been developed to modify the surface of mesenchymal stem cell (MSC)-derived exosomes. nih.gov This involves the direct reaction of this compound with the exosome surface proteins. This method provides sufficient binding sites for subsequent applications without significantly altering the cargo composition of the exosomes. nih.gov The biotinylated exosomes can then be used for a variety of purposes, including targeted delivery and immobilization.
| Exosome Source | Biotinylation Strategy | Purpose of Modification |
| Mesenchymal Stem Cells (MSCs) | In situ self-assembling biotinylation with this compound. nih.gov | To create binding sites for immobilization in a hydrogel system for sustained release. nih.gov |
Immobilization of Exosomes in Hydrogel Systems for Sustained Release
The therapeutic potential of exosomes can be enhanced by their sustained release from a delivery vehicle. nih.govnih.govacs.org this compound plays a key role in the development of such systems. In one study, a biotin-modified gelatin methacryloyl (Bio-GelMA) hydrogel was created by grafting this compound onto the amino groups of GelMA. nih.govacs.orgresearchgate.net
Separately, MSC-derived exosomes were biotinylated using the strategy described above. These biotinylated exosomes were then immobilized within the Bio-GelMA hydrogel via the high-affinity interaction between biotin (B1667282) and streptavidin, which acts as a molecular bridge. nih.gov This innovative approach allows for the creation of a hydrogel system that provides sustained release of the therapeutic exosomes. In vitro studies demonstrated that these functionalized hydrogels could release MSC-exosomes for at least 7 days, and in vivo transplantation showed retention for up to 28 days. nih.gov This method of immobilization and sustained release holds great promise for regenerative medicine applications. nih.govnih.gov
Impact of Exosome Biotinylation on Cellular Uptake and Immunomodulatory Effects
The surface modification of exosomes using chemical linkers like this compound is a critical technique for studying and manipulating their biological interactions. This process, known as biotinylation, covalently attaches biotin to the exosomal surface proteins. The N-hydroxysuccinimide (NHS) ester group of the compound reacts with primary amine groups found in the lysine (B10760008) residues of these proteins, forming a stable amide bond. cd-bioparticles.netbpsbioscience.com The polyethylene (B3416737) glycol (PEG) component acts as a flexible, hydrophilic spacer arm, which helps to minimize steric hindrance and maintain the biological activity of the exosome. cd-bioparticles.netthermofisher.com This modification has significant implications for how exosomes are taken up by recipient cells and how they modulate the immune system.
Cellular Uptake of Biotinylated Exosomes
Biotinylation is a widely used strategy for labeling and tracking exosomes to study their pathways of cellular uptake. mtoz-biolabs.com The biotin tag allows for highly specific and sensitive detection, enabling researchers to visualize and quantify the internalization of exosomes into target cells. exosome-rna.comacs.org
Research using mesenchymal stem cell-derived exosomes (MSC-EXs) modified with NHS-PEG12-biotin to create biotinylated exosomes (Bio-EXs) has shown that these modified vesicles are effectively internalized by macrophages. acs.orgnih.gov This demonstrates that the biotinylation process does not abrogate the natural uptake of these exosomes by phagocytic immune cells.
Below is a data table summarizing the comparative uptake of modified and unmodified vesicles by cancer cells as reported in literature.
Table 1: Comparative Cellular Uptake of Vesicles by B16.F10 Melanoma Cells
| Vesicle Type | Relative Uptake Efficiency | Fold Change vs. Unmodified EVs |
|---|---|---|
| Unmodified Extracellular Vesicles (EVs) | High | 1.0x |
| PEGylated Extracellular Vesicles (PEG-EVs) | Medium | ~0.33x |
This table is generated based on data indicating a 3-fold lower uptake for PEG-EVs compared to EVs, and a 14-fold lower uptake for LCL compared to EVs. nih.gov
Immunomodulatory Effects of Biotinylated Exosomes
Exosomes inherently possess immunomodulatory capabilities, largely dictated by the cargo and surface molecules derived from their parent cells. mdpi.comnih.gov Surface engineering, including PEGylation, can significantly alter these properties. A primary benefit of PEGylation is its ability to reduce the immunogenicity of nanoparticles and therapeutic proteins, which can help them evade the immune system. researchgate.netdovepress.com
In the context of exosomes modified with this compound, studies have focused on whether the key immunomodulatory functions are preserved after modification. Research on biotinylated MSC-derived exosomes (Bio-EXs) found that they retained the immunomodulatory effects of the original, unmodified exosomes. acs.orgnih.gov Specifically, these Bio-EXs were able to promote the polarization of macrophages toward an anti-inflammatory M2 phenotype. acs.orgnih.gov This M2 polarization is a critical mechanism for suppressing inflammation and promoting tissue repair, highlighting that the biotinylation process did not interfere with this therapeutic function. nih.gov
The preservation of these functions is crucial for the development of exosome-based therapies where both targeting (via biotin) and immune modulation are desired. acs.orgnih.gov
Table 2: Immunomodulatory Effects of Biotinylated Mesenchymal Stem Cell Exosomes (Bio-EXs)
| Cell Type | Treatment | Observed Immunomodulatory Effect | Reference |
|---|---|---|---|
| Macrophages | Bio-EXs (modified with NHS-PEG12-biotin) | Promotion of M2 phenotype polarization | acs.orgnih.gov |
This table summarizes findings that biotinylated exosomes exert immunomodulatory effects similar to their unmodified counterparts. acs.orgnih.gov
Integration of Biotin Peg12 Nhs Ester in Biomaterials and Surface Engineering
Design and Fabrication of Bio-functionalized Surfaces
The creation of bio-functionalized surfaces is fundamental for a wide range of applications, from medical implants to diagnostic devices. Biotin-PEG12-NHS ester is instrumental in this process, enabling the controlled attachment of biological recognition elements onto various material substrates.
The primary mechanism for integrating this compound onto a surface involves its covalent attachment to substrates that have been pre-functionalized with primary amines (-NH₂). The NHS ester group reacts specifically and efficiently with these surface amines, typically in a buffer at a pH of 7-9, through nucleophilic attack. cd-bioparticles.netthermofisher.com This reaction forms a stable and permanent amide bond, releasing the N-hydroxysuccinimide group as a byproduct. biochempeg.comthermofisher.com
Common substrates like glass, silicon, or gold are often prepared for this reaction through a process called silanization. For instance, glass slides can be treated with aminofunctional silanes, such as (2-aminoethyl)-3-aminopropyl trimethoxysilane (B1233946) (NH₂ silane) or 3-aminopropyltriethoxysilane (B1664141) (APTS), to generate a surface rich in primary amines. redalyc.orgnih.gov Once the amine layer is established, the substrate is incubated with a solution of this compound to form a biotin-terminated surface, ready for the subsequent immobilization of streptavidin-conjugated molecules. nih.gov
Research has demonstrated the effectiveness of this method. A study quantifying the immobilization of biotin (B1667282) linkers on various silanized glass surfaces showed a high degree of attachment on amine-functionalized slides. nih.gov The density of the attached biotin linker directly influences the subsequent binding capacity for avidin (B1170675) or streptavidin. nih.gov
Table 1: Research Findings on Biotin-PEG12-NHS Linker Immobilization Density
This table summarizes quantitative results from a study on the immobilization density of a Biotin-PEG12-NHS linker and the subsequent attachment of avidin on different silane-functionalized glass surfaces.
| Surface Silanization Type | Biotin-(PEG)12-NHS Linker Immobilization Density (%) | Avidin Attachment Density on Biotinylated Surface (%) |
|---|---|---|
| Amino (NH₂) Silane (B1218182) | ~82% | ~100% |
| Mixed (Amino and Acryl) Silane | 83% | Not Reported |
| Acryl Silane | 61% | Not Reported |
This compound is highly effective in forming self-assembled monolayers (SAMs) that are crucial for developing sensitive and specific biosensors. redalyc.org When an amine-functionalized substrate is exposed to this compound, the molecules arrange themselves into an organized, high-density layer. redalyc.orgresearchgate.net This process results in a surface where the biotin moieties are oriented away from the substrate, making them accessible for binding to streptavidin or avidin. redalyc.org
A key advantage of using a PEGylated linker is the creation of a protein-resistant background. redalyc.org The hydrophilic PEG chains effectively prevent the unwanted, non-specific adsorption of other proteins from a sample, which is a common cause of background noise and false signals in biosensing applications. redalyc.org This "passive" surface ensures that binding events are highly specific to the biotin-streptavidin interaction.
One study detailed the fabrication of a bio-platform by covalently bonding a Biotin-PEG-NHS matrix to an amino-functionalized glass slide. redalyc.org This SAM was then used to specifically capture fluorescently-labeled streptavidin, demonstrating its utility as a biosensing platform where detection can be achieved via fluorescence microscopy. redalyc.orgresearchgate.net
Covalent Attachment to Amine-Functionalized Substrates
Enzyme Immobilization and Biocatalytic Systems
Immobilizing enzymes onto solid supports is a key strategy for improving their utility in industrial biocatalysis and diagnostics. This compound provides a robust and versatile method for achieving stable and oriented enzyme immobilization. smolecule.com
Second, the biotinylated enzyme is introduced to a solid support (e.g., beads, membranes, or sensor chips) that has been pre-coated with streptavidin or avidin. The strong and highly specific interaction between biotin and streptavidin ensures the firm anchoring of the enzyme to the support. researchgate.net This method allows for a degree of control over the orientation of the immobilized enzyme, which can be important for ensuring the accessibility of its active site. researchgate.net For example, research on β-lactamase immobilization utilized this principle to attach the enzyme site-specifically to an avidin-coated sensor surface to study the effect of orientation on enzymatic activity. researchgate.net
A major benefit of covalent immobilization is the significant enhancement of an enzyme's operational stability and its potential for reuse. By anchoring the enzyme to a solid support, it is prevented from leaching into the reaction medium, allowing for easy separation from the product and reuse in multiple catalytic cycles. nih.gov
The PEG linker itself contributes to the stability of the conjugated enzyme. PEGylation is known to increase the solubility and stability of proteins and reduce their immunogenicity. Studies on various immobilized enzymes have shown superior stability against changes in pH and temperature compared to their free counterparts. nih.gov While immobilization can sometimes lead to a reduction in relative enzyme efficiency due to factors like restricted substrate diffusion to the active site, the immobilized enzymes generally retain significant activity. researchgate.netnih.gov The ability to reuse the enzyme over multiple batches often outweighs the partial loss of activity, making the process economically viable.
Table 2: Research Findings on the Impact of Immobilization on Enzyme Performance
This table presents findings from various studies on how immobilization affects key enzyme characteristics such as activity, stability, and reusability.
| Enzyme | Immobilization Method/Platform | Key Findings | Reference |
|---|---|---|---|
| Lipase | Covalent bonding to nanofibers | Maintained 79-87.5% of free enzyme activity; displayed superior pH and thermal stabilities. | nih.gov |
| β-Lactamase | Site-specific biotinylation and attachment to avidin-coated sensor chip | Immobilized enzymes remained active, though efficiency was reduced ~7-fold due to diffusion limitations. No significant effect from different orientations was observed, likely due to the flexible PEG linker. | researchgate.net |
| Laccase | Glutaraldehyde activation on nylon 6,6 fibers | Improved enzyme stability and reusability for enzymatic degradation. | nih.gov |
Anchoring Enzymes onto Solid Supports via Biotin-PEG-NHS Ester
Development of Advanced Biosensors and Diagnostic Platforms
This compound is a cornerstone in the development of advanced biosensors and diagnostic platforms due to its ability to create stable, specific, and low-noise surfaces. bpsbioscience.comnih.gov The combination of covalent surface chemistry and the high-affinity biotin-streptavidin system allows for the construction of highly sensitive and reliable assays. thermofisher.com
These linkers are used in a variety of sensor formats. For instance, they have been employed in the creation of pipette tip biosensors for detecting bacterial DNA. bpsbioscience.com They are also critical in the biofunctionalization of more complex platforms like silicon photonic sensors. nih.gov In such devices, the linker is used to create a thin, uniform biological layer within the sensor's evanescent field, ensuring that binding events can be accurately detected. nih.gov
The biotin-streptavidin system also offers a powerful route for signal amplification. thermofisher.com A single analyte can be captured and then detected using a streptavidin-enzyme conjugate, which can then generate a large number of signal molecules (e.g., colorimetric or fluorescent), significantly enhancing the sensitivity of the assay. thermofisher.comthermofisher.com This signal amplification is crucial for detecting low-abundance biomarkers in complex biological samples, a key requirement in modern diagnostics.
Construction of Biotinylated Sensing Layers
The creation of biotinylated sensing layers is a fundamental application of this compound in the development of biosensors and other diagnostic platforms. nih.gov This process typically involves the modification of a solid substrate, such as a glass slide or a sensor chip, to introduce primary amine groups on its surface. nih.gov These amine-functionalized surfaces then serve as a scaffold for the covalent attachment of this compound. nih.gov
The reaction between the NHS ester and the surface amines results in a stable amide bond, creating a dense layer of biotin molecules tethered to the surface via the flexible PEG12 spacer. nih.gov This PEG linker is crucial as it extends the biotin group away from the surface, making it more accessible for binding to streptavidin or avidin and reducing non-specific protein adsorption. thermofisher.comsartorius.com
Once the biotinylated layer is formed, it can be incubated with a solution containing streptavidin or neutravidin. nih.gov These proteins bind tightly to the surface-immobilized biotin, creating a secondary layer of protein with available biotin-binding sites. thermofisher.comnih.gov This streptavidin-coated surface is then ready for the capture of biotinylated recognition elements, such as antibodies, enzymes, or nucleic acid probes, which are the core components of the sensing layer. thermofisher.comacs.org
A study on the functionalization of glass surfaces demonstrated the effectiveness of this approach. nih.gov Glass slides were first treated with (3-aminopropyl)triethoxysilane (APTS) to introduce amine groups. redalyc.org These amino-functionalized surfaces were then reacted with this compound to create a biotinylated layer. nih.gov The subsequent binding of streptavidin was confirmed, creating a platform for capturing biotinylated molecules. nih.govredalyc.org Research has shown that the density of the immobilized biotin linker and the subsequent avidin attachment can be influenced by the type of silane used for surface modification. For instance, amino silanes have been shown to yield higher biotin linker and avidin immobilization densities compared to acrylated silanes. nih.gov
Table 1: Influence of Silane Chemistry on this compound and Avidin Immobilization nih.gov
| Silane Type | Biotin-(PEG)12-NHS Linker Density | Avidin Density on Biotinylated Surface |
| NH2 Silane | ~82% - 84% | ~100% |
| Mixed (NH2 and Acryl) Silane | ~83% | ~54% |
| Acryl Silane | ~22% - 61% | ~39% |
This table summarizes the findings from a study on the quantitative label-free characterization of avidin-biotin assemblies on silanized glass, demonstrating the impact of surface chemistry on immobilization efficiency. nih.gov
Application in Quantitative Immunoassays and Label-Free Detection Systems
The biotinylated surfaces constructed using this compound are extensively used in various quantitative immunoassay formats and label-free detection systems. sartorius.comacs.org These platforms leverage the high affinity and specificity of the biotin-streptavidin interaction to achieve sensitive and robust detection of target analytes. thermofisher.com
In the context of quantitative immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), the biotinylated surface can be used to immobilize a capture antibody that is specific for the target analyte. thermofisher.com The sample containing the analyte is then added, followed by a biotinylated detection antibody that binds to a different epitope on the analyte, forming a "sandwich" complex. Finally, a streptavidin-enzyme conjugate is introduced, which binds to the biotinylated detection antibody and generates a measurable signal upon the addition of a substrate. The long PEG12 spacer on the biotinylation reagent helps to minimize steric hindrance, allowing for efficient binding of all components in the assay. sartorius.com
A notable application is in the development of highly sensitive fluorescent immunoassays. For instance, in an assay for C-reactive protein (CRP), antibodies were labeled with this compound. acs.org These biotinylated antibodies were then used in a sandwich immunoassay format, where streptavidin-coated quantum dots served as the detection labels, leading to a very low limit of detection. acs.org
Table 2: Key Parameters in a Typical BLI-based Kinetic Assay Using a Biotinylated Ligand sartorius.com
| Assay Step | Description | Purpose |
| Baseline | Biosensor is equilibrated in buffer. | Establishes a stable baseline signal. |
| Ligand Immobilization | Biosensor is dipped into a solution of the biotinylated ligand. | Covalently attaches the ligand to the streptavidin-coated surface. |
| Second Baseline | Biosensor is returned to buffer. | Removes unbound ligand and establishes a new baseline. |
| Association | Biosensor is moved into a solution containing the analyte. | Monitors the binding of the analyte to the immobilized ligand in real-time. |
| Dissociation | Biosensor is moved back into buffer. | Monitors the dissociation of the analyte from the ligand in real-time. |
This table outlines the sequential steps of a typical Bio-Layer Interferometry (BLI) experiment for measuring biomolecular binding kinetics, where the ligand is immobilized via the biotin-streptavidin interaction. sartorius.com
Biotin Peg12 Nhs Ester in Targeted Therapeutics and Drug Discovery
Biotinylation for Targeted Drug Delivery Systems
Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a widely explored strategy in targeted drug delivery. nih.gov The high and specific affinity of biotin for avidin (B1170675) and streptavidin proteins is leveraged to guide therapeutic or imaging agents to desired locations within the body, such as tumor sites. thermofisher.comnih.gov Biotin-PEG12-NHS ester is particularly well-suited for these applications due to its long, flexible, and hydrophilic PEG spacer, which improves the bioavailability of the conjugate and minimizes steric hindrance associated with the binding of biotin to streptavidin. cd-bioparticles.netthermofisher.com
The core of using this compound in drug delivery lies in its ability to covalently link molecules. The NHS ester group is highly reactive toward primary amine groups (-NH2), which are commonly found on therapeutic agents, carrier molecules, proteins, and peptides. precisepeg.com This reaction, typically conducted at a pH of 7-9, results in the formation of a stable and irreversible amide bond, effectively "biotinylating" the molecule of interest. cd-bioparticles.netprecisepeg.com
The process facilitates the attachment of a therapeutic payload to a biotinylated carrier, which can then be used for targeted delivery. smolecule.com For instance, a chemotherapy drug could be conjugated to a carrier molecule that has been labeled using this compound. Proteins, which often have multiple lysine (B10760008) residues with exposed primary amines, are common targets for labeling with NHS esters. thermofisher.com This straightforward conjugation chemistry allows for the creation of complex, multi-component drug delivery systems. precisepeg.com
Table 1: Examples of Molecules Conjugated Using Amine-Reactive Biotinylation Reagents
| Molecule Type | Functional Group | Purpose of Conjugation |
|---|---|---|
| Proteins / Antibodies | N-terminus, Lysine side chains | Creation of targeted immunotherapies, diagnostic assays (ELISA, Western Blot). thermofisher.com |
| Peptides | N-terminus, Lysine side chains | Development of peptide-drug conjugates for targeted therapy. precisepeg.com |
| Small Molecule Drugs | Primary amine groups | Attachment to carrier systems for improved solubility and targeted delivery. smolecule.com |
This table is illustrative and based on the general reactivity of NHS esters with primary amines.
The biotin moiety of the this compound serves as a powerful targeting ligand. broadpharm.com The strategy revolves around the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). thermofisher.com One common approach involves a pre-targeting system. In this system, a targeting molecule, such as an antibody that recognizes a tumor-specific antigen, is first conjugated to streptavidin and administered. After this antibody-streptavidin conjugate has bound to the target cells and any unbound conjugate has been cleared from circulation, a biotinylated therapeutic agent (prepared using a reagent like this compound) is introduced. The biotinylated drug then rapidly binds to the streptavidin localized at the disease site, concentrating the therapeutic effect while minimizing exposure to healthy tissues.
Conjugation of Therapeutic Agents to Biotinylated Carriers
Synthesis and Application of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. anjiechem.comtargetmol.com A PROTAC is a bifunctional molecule comprising two distinct ligands connected by a chemical linker. medchemexpress.commedchemexpress.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the cell to tag the target protein for destruction. targetmol.com
This compound is classified as a PEG-based PROTAC linker. anjiechem.comtargetmol.commedchemexpress.combiocat.com In the synthesis of PROTACs, this molecule acts as a versatile scaffold. medchemexpress.com While the biotin end is not typically the E3 ligase or target protein ligand in a conventional PROTAC, the bifunctional nature of the reagent is exemplary of the linker's role. The NHS ester end can be used to covalently attach one of the two necessary ligands (either for the target protein or the E3 ligase). The other end of the molecule (the biotin group) can be chemically modified or replaced to attach the second ligand, thus forming the complete PROTAC structure.
The PEG12 portion of the molecule is crucial. The length and flexibility of the linker are critical parameters in PROTAC design, as they determine the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation. PEG linkers, like the one in this compound, offer good water solubility and allow for systematic variation in length to optimize PROTAC performance. thermofisher.com
The fundamental design of a PROTAC involves the rational assembly of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "recruiter"), and the linker that connects them. targetmol.commedchemexpress.com
Target Protein Ligand : This component provides specificity. It must bind with sufficient affinity to the protein intended for degradation.
E3 Ligase Ligand : This part of the PROTAC hijacks the ubiquitination machinery. It binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), bringing it into close proximity with the target protein. nih.gov
Linker : The linker's role is not merely to connect the two ligands. Its length, rigidity, and chemical composition are critical for forming a stable and productive ternary complex (E3 ligase-PROTAC-target protein). chemsrc.com A linker derived from a scaffold like this compound provides the necessary spacing and physicochemical properties to facilitate this interaction. targetmol.commedchemexpress.com
The goal is to create a ternary complex where the E3 ligase can efficiently transfer ubiquitin molecules to the surface of the target protein. chemsrc.com
Table 2: Core Components of a PROTAC Molecule
| Component | Function | Example Moiety | Role of this compound Scaffold |
|---|---|---|---|
| Target-Binding Ligand | Binds specifically to the protein of interest. | Varies depending on the target protein. | The NHS ester can be used to conjugate this ligand to the linker. precisepeg.com |
| Linker | Connects the two ligands and optimizes the ternary complex formation. | Polyethylene (B3416737) Glycol (PEG), Alkyl Chains. targetmol.commedchemexpress.com | Provides the PEG12 linker structure. medchemexpress.com |
This table illustrates the general design principles of PROTACs.
PROTACs function by co-opting the cell's natural ubiquitin-proteasome system (UPS). anjiechem.comtargetmol.commedchemexpress.com The UPS is the primary mechanism by which cells degrade and recycle unwanted or damaged proteins. The process begins once the PROTAC has successfully formed the ternary complex, bringing the target protein and the E3 ligase together. chemsrc.com
The E3 ligase, recruited by the PROTAC, acts as a catalyst, facilitating the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the target protein. nih.gov This process is repeated, resulting in the formation of a polyubiquitin (B1169507) chain on the target protein. This chain serves as a degradation signal.
The polyubiquitinated protein is then recognized and bound by the 26S proteasome, a large protein complex that functions as the cell's "garbage disposal." The proteasome unfolds the tagged protein and proteolytically cleaves it into small peptides, effectively eliminating it from the cell. chemsrc.commedchemexpress.com A key feature of this process is that the PROTAC molecule itself is not degraded and can be released after inducing ubiquitination, allowing it to act catalytically to degrade multiple copies of the target protein. anjiechem.com
Design Principles for E3 Ubiquitin Ligase and Target Protein Recruitment
Enhancing Pharmacokinetic Properties of Therapeutic Molecules
The conjugation of therapeutic molecules with this compound, a process known as PEGylation, significantly enhances their pharmacokinetic profile. This modification primarily improves the drug's half-life in circulation and reduces its potential to elicit an immune response.
PEGylation Effects on Circulation Half-Life and Systemic Clearance
The attachment of the polyethylene glycol (PEG) component of this compound to a therapeutic molecule increases its hydrodynamic radius, which is the effective size of the molecule in solution. This increased size is a key factor in extending the molecule's circulation time. creative-biolabs.com The kidneys are a primary route for the elimination of small molecule drugs from the body. By increasing the size of the therapeutic molecule, PEGylation reduces its glomerular filtration rate, thereby slowing down its removal by the kidneys. creative-biolabs.commdpi.com
The PEG chain is hydrophilic, meaning it has a strong affinity for water molecules. This property increases the water solubility of the conjugated therapeutic, which can help it remain in the bloodstream for longer periods. creative-biolabs.com Furthermore, the PEG moiety can shield the therapeutic molecule from degradation by proteolytic enzymes in the bloodstream, further contributing to its extended half-life. creative-biolabs.complos.org
Numerous studies have demonstrated the positive impact of PEGylation on the half-life of various therapeutic proteins. For instance, the circulation half-life of certain PEGs in mice has been shown to increase from 18 minutes to 16.5 hours as the molecular weight of the PEG increases from 6 kDa to 50 kDa. tandfonline.com In another example, PEGylation extended the plasma half-life of recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) in mice from 1.1 hours to 28 hours. plos.org While specific data for the PEG12 chain of this compound is not detailed in the provided results, the general principle of PEGylation strongly supports its role in extending the circulatory presence of conjugated molecules.
However, it is important to note that the effects of PEGylation are not universally positive for all molecules or applications. Some studies have reported that PEGylation can, in some instances, lead to increased protein binding in the blood or reduced uptake by target cells. nih.gov
Table 1: Examples of Half-Life Extension via PEGylation
| Therapeutic Molecule | Original Half-Life | PEGylated Half-Life | Fold Increase |
| Asparaginase (B612624) | 20 hours | 357 hours | ~18 |
| Superoxide Dismutase | 3.5 minutes | 540–990 minutes | ~154-283 |
| Streptokinase | 4 minutes | 7–20 minutes | ~1.75-5 |
| Lactoferrin | 3 minutes | 15–60 minutes | 5-20 |
| rhTIMP-1 | 1.1 hours | 28 hours | ~25.5 |
| This table presents data from various studies on PEGylation and is not specific to this compound. plos.orgtandfonline.com |
Reducing Immunogenic Responses of Bioconjugates
A significant advantage of using this compound in creating bioconjugates is the ability of the PEG chain to reduce the immunogenicity of the attached therapeutic molecule. creative-biolabs.comsmolecule.com The PEG polymer forms a protective hydrophilic shield around the molecule, which can mask its surface epitopes. checkrare.comfrontiersin.org These epitopes are the specific sites on the molecule that are recognized by the immune system as foreign, leading to the generation of anti-drug antibodies (ADAs).
By sterically hindering the interaction between the therapeutic molecule and immune cells or pre-existing antibodies, PEGylation can make the bioconjugate less "visible" to the immune system. creative-biolabs.comcheckrare.com This "stealth" property is particularly beneficial for therapeutic proteins, which can often be recognized as foreign entities and trigger an immune response. creative-biolabs.com The reduction in immunogenicity can lead to several positive outcomes, including decreased clearance of the drug by the immune system and a lower risk of allergic reactions. frontiersin.org For example, PEGylated asparaginase has been shown to have eliminated antigenicity and is safer for patients who have had allergic reactions to the native enzyme. frontiersin.org
While PEGylation is a widely used strategy to decrease immunogenicity, it is not always completely effective, especially for highly immunogenic biotherapeutics. nih.gov In some cases, the PEG molecule itself can elicit an immune response, leading to the production of anti-PEG antibodies. nih.govmdpi.com These anti-PEG antibodies can then lead to accelerated clearance of subsequent doses of the PEGylated drug. nih.gov The density and molecular weight of the PEG chains can influence the immunogenic response. mdpi.com
Emerging Research Frontiers and Future Directions
Combinatorial Bioconjugation with Orthogonal Chemistries
The field of combinatorial chemistry, which aims to rapidly synthesize large libraries of compounds, is increasingly benefiting from molecules engineered for multi-step, controlled reactions. Biotin-PEG-NHS esters are being integrated into sophisticated molecular constructs that allow for sequential and specific conjugations using orthogonal chemistries—reactions that occur in the same vessel without interfering with one another.
A prime example is the development of trifunctional molecular linkers. rsc.org Researchers have synthesized constructs that include an N-hydroxysuccinimide (NHS) ester for reacting with primary amines on proteins, a biotin (B1667282) tag for affinity purification or capture, and a third bioorthogonal group, such as an iminosydnone, for "click" type reactions. rsc.org This design allows for a powerful, iterative process:
A protein is first statistically labeled using the NHS ester function. rsc.org
The biotin tag on the successfully conjugated linker allows it to be captured on a streptavidin-coated support, effectively purifying it from the unlabeled protein. rsc.org
The third functional group (the bioorthogonal handle) is then available for a highly specific "trans-tagging" reaction with a payload molecule, such as a drug or a fluorescent dye. rsc.org
This methodology enables the on-demand preparation of protein conjugates with a precise number of attached payloads, a critical factor for evaluating the structure-activity relationship of bioconjugates like antibody-drug conjugates (ADCs). rsc.org This approach also facilitates the creation of dual-payload conjugates, where two different molecules can be attached to the same protein in a controlled manner. rsc.org The ability to use biotin-PEG linkers in this combinatorial fashion opens up new possibilities for creating complex, multifunctional biomolecules for therapeutic and diagnostic purposes. rsc.orgnih.gov
Table 1: Strategies in Combinatorial Bioconjugation
| Strategy | Key Functional Groups | Process | Application | Source(s) |
|---|---|---|---|---|
| Iterative Payload Attachment | 1. NHS Ester2. Biotin3. Bioorthogonal Handle (e.g., iminosydnone) | 1. Conjugate to protein via NHS ester.2. Capture on streptavidin column via biotin.3. React bioorthogonal handle with payload. | On-demand synthesis of protein conjugates with precise stoichiometry (e.g., ADCs). | rsc.org |
| Multiplexed Biomarker Detection | Biotin-PEG-Linker on a Nanoparticle Probe | Use biotinylated probes to detect multiple types of surface-bound biomarkers (e.g., proteins and nucleic acids) in a combinatorial fashion on the same microarray slide. | High-throughput screening and diagnostics. | nih.gov |
Advanced Applications in Nanotechnology and Nanomaterials
The functionalization of nanomaterials is a rapidly expanding field, and Biotin-PEG12-NHS ester is a key enabling tool. Its components serve distinct but complementary roles: the NHS ester provides a covalent attachment point to aminated surfaces, the PEG linker enhances aqueous solubility and stability while minimizing non-specific binding, and the biotin tag offers a high-affinity handle for subsequent biological interactions. rsc.orgpolysciences.com
Researchers have successfully used Biotin-PEG-NHS esters to modify a variety of nanomaterials:
Gold Nanoparticles (AuNPs): Biotin-PEG functionalized AuNPs have been developed as universal probes for the sensitive detection of proteins and nucleic acids. nih.govrsc.org The biotin tag allows the nanoparticles to bind to streptavidin, which can be part of a detection cascade, while the PEG spacer reduces steric hindrance and improves probe performance. rsc.org This system is capable of detecting multiple biomarkers simultaneously on a single platform. nih.gov
Silica (B1680970) Nanoparticles (SNPs): In one study, nonporous silica nanoparticles were functionalized with amine groups and then covalently linked to Biotin-NHS ester. uky.edu This biotinylated surface was then used to construct a biotin-streptavidin-biotin bridge to immobilize Protein A/G, a molecule with high affinity for antibodies. uky.edu This layered approach is hypothesized to orient the protein favorably for efficient antibody capture from complex solutions, demonstrating a versatile strategy for creating affinity matrices. uky.edu
Fluorescent Nanodiamonds (FNDs): To target specific immune cells, FNDs have been dual-conjugated with two different antibodies. mdpi.com In a related control experiment to validate the conjugation strategy, NHS-PEG12-biotin was conjugated to the aminated FND surface. mdpi.com This allowed the FNDs to be anchored to streptavidin-coated surfaces for analysis via an ELISA-based assay, confirming the successful surface modification. mdpi.com
The use of this compound in this context is crucial for creating stable, biocompatible, and highly specific nano-constructs for applications ranging from biosensing and diagnostics to targeted drug delivery. rsc.org
Table 2: Biotin-PEG-NHS Ester in Nanomaterial Functionalization
| Nanomaterial | Purpose of Functionalization | Resulting Application | Source(s) |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Create a universal detection probe with reduced non-specific binding. | Simultaneous detection of nucleic acids and proteins in microarray assays. | nih.govrsc.org |
| Silica Nanoparticles (SNPs) | Create a biotinylated surface to build a streptavidin-protein bridge. | Efficient capture and purification of antibodies. | uky.edu |
| Fluorescent Nanodiamonds (FNDs) | Anchor nanoparticles to a streptavidin-coated surface for assay validation. | Development of dual-antibody targeted imaging agents. | mdpi.com |
Development of Novel "Click" Chemistry Approaches Incorporating Biotin-PEG-NHS Ester
"Click" chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized bioconjugation by offering highly efficient and bioorthogonal reactions. interchim.fr A significant frontier in reagent design is the creation of hetero-bifunctional or multi-functional linkers that incorporate a click chemistry handle alongside the traditional Biotin-PEG-NHS ester structure.
These advanced reagents provide researchers with an expanded chemical toolbox. For instance, a commercially available compound, N-(DBCO-PEG4)-N-Biotin-PEG4-NHS, contains three key functionalities:
An NHS ester for covalent linkage to primary amines. broadpharm.com
A Biotin group for affinity-based applications. broadpharm.com
A Dibenzocyclooctyne (DBCO) group, which reacts rapidly and specifically with azide-containing molecules via SPAAC. interchim.frbroadpharm.com
This architecture allows for multi-step, orthogonal labeling strategies. A researcher could first attach the linker to a protein using the NHS ester, and then use the DBCO group to "click" on a second molecule (e.g., a fluorescent dye, an imaging agent, or another protein) that has been tagged with an azide (B81097). The biotin group remains available for purification, immobilization, or detection. interchim.frbroadpharm.com
Similarly, other linkers are available that combine azide groups with amines (Azido-PEG12-Amine), which can then be reacted with NHS esters. biochempeg.com The development of these integrated reagents, which combine amine-reactive chemistry, biotin-avidin binding, and click chemistry, streamlines the synthesis of complex bioconjugates and opens new avenues for creating precisely engineered molecules for research and therapeutic applications. precisepeg.commedchemexpress.com
Table 3: Examples of Click Chemistry Reagents Incorporating Biotin-PEG-NHS Functionality
| Reagent Name | Key Functional Groups | Potential Application | Source(s) |
|---|---|---|---|
| N-(DBCO-PEG4)-N-Biotin-PEG4-NHS | NHS Ester, Biotin, DBCO (Alkyne) | Three-component conjugation; sequential or orthogonal labeling of biomolecules. | broadpharm.com |
| Azido-PEG12-NHS ester | NHS Ester, Azide | Attaching an azide handle to a protein for subsequent click reaction with a DBCO- or alkyne-tagged molecule. | mdpi.combiochempeg.com |
| DBCO-NHCO-PEG12-biotin | DBCO (Alkyne), Biotin | A PROTAC linker that can be used in click chemistry reactions with azide-containing molecules. | medchemexpress.com |
Expanding the Scope of Biomedical Imaging and Diagnostic Probes
This compound is instrumental in the development of next-generation probes for biomedical imaging and diagnostics. The ability to conjugate this linker to various molecules—such as antibodies, proteins, or nanoparticles—that can then be detected with high sensitivity via the biotin-streptavidin interaction is a cornerstone of modern assay development. creative-diagnostics.combiochempeg.com
Recent advances include:
Quantum Dot (QD) Probes: Researchers have developed highly stable and sensitive fluorescent probes using Indium Phosphide (InP) based quantum dots. acs.org After encapsulating the QDs to make them water-soluble, their surface was functionalized and conjugated with this compound. These biotinylated QDs were then linked to streptavidin to create a highly sensitive detection reagent for a fluorescence-linked immunosorbent assay (FLISA). acs.org This system achieved an impressively low limit of detection for C-reactive protein, demonstrating the potential for creating eco-friendly and highly sensitive diagnostic kits. acs.org
Multiplexed Assays: As mentioned previously, gold nanoparticles functionalized with Biotin-PEG linkers serve as versatile probes in microarrays. nih.govrsc.org The strong, specific interaction of biotin with streptavidin, which can be conjugated to an enzyme like Horseradish Peroxidase (HRP) or a fluorophore, allows for significant signal amplification. creative-diagnostics.com This enables the highly sensitive detection of disease biomarkers and is expanding the capabilities of high-throughput diagnostic platforms. rsc.org
Molecular Imaging: Biotinylated probes are widely applicable in various molecular imaging modalities. creative-diagnostics.com By conjugating a biotinylated molecule to an imaging agent, such as a radionuclide, targeted probes can be created for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). creative-diagnostics.com This allows for the non-invasive visualization and tracking of specific molecules or cells in vivo, enhancing diagnostic capabilities and improving therapeutic monitoring. creative-diagnostics.com
Table 4: Advanced Biomedical Probes Utilizing Biotin-PEG-NHS Ester
| Probe Type | Core Technology | Role of this compound | Application | Source(s) |
|---|---|---|---|---|
| Fluorescent Immunoassay Probe | Indium Phosphide (InP) Quantum Dots | Covalently attaches biotin to the QD surface for linkage to streptavidin. | Ultrasensitive Fluorescence-Linked Immunosorbent Assay (FLISA). | acs.org |
| Universal Microarray Probe | Gold Nanoparticles (AuNPs) | Functionalizes AuNPs for detection via streptavidin-based amplification. | Multiplexed detection of proteins and nucleic acids. | nih.govrsc.org |
| Targeted Imaging Agent | Radionuclides or Fluorophores | Links the imaging agent to a targeting moiety (e.g., antibody) and provides a detection tag. | PET, SPECT, and Fluorescence Microscopy. | creative-diagnostics.com |
Compound Names Mentioned
Q & A
Q. What is the reaction mechanism of Biotin-PEG12-NHS ester with primary amines, and how does the PEG12 spacer influence conjugation efficiency?
The NHS ester group in this compound reacts with primary amines (e.g., lysine residues on proteins) via nucleophilic attack, forming stable amide bonds while releasing N-hydroxysuccinimide (NHS) as a byproduct . The PEG12 spacer enhances solubility in aqueous and organic solvents, reduces steric hindrance between the biotin tag and the target molecule, and improves accessibility for streptavidin binding . For optimal results, use pH 7–9 buffers (e.g., PBS or HEPES) and avoid amine-containing buffers (e.g., Tris).
Q. How should this compound be stored to maintain reactivity, and what solvents are suitable for reconstitution?
Store the reagent at -20°C in a desiccated, light-protected environment to prevent hydrolysis of the NHS ester . Reconstitute in anhydrous DMSO or DMF for stock solutions, as these solvents minimize hydrolysis. For aqueous reactions, dilute the stock solution into a reaction buffer immediately before use. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does the PEG chain length (e.g., PEG12 vs. PEG4) affect biotin-streptavidin binding efficiency in pull-down assays?
Longer PEG chains (e.g., PEG12) reduce steric interference between the biotinylated molecule and streptavidin, improving binding efficiency compared to shorter spacers like PEG4 . For example, Biotin-PEG12-labeled antibodies exhibit less aggregation and higher solubility than PEG4 variants, enabling more efficient capture in affinity chromatography .
| PEG Length | Molecular Weight | Solubility | Aggregation Tendency |
|---|---|---|---|
| PEG4 | 588.68 | Moderate | Higher |
| PEG12 | 941.09 | High | Lower |
Q. What strategies mitigate hydrolysis of this compound during conjugation reactions?
Hydrolysis rates increase in aqueous environments. To minimize this:
- Prepare fresh stock solutions in anhydrous DMSO and dilute into reaction buffers immediately .
- Optimize reaction time (30–60 minutes at 4°C or room temperature) to balance labeling efficiency and hydrolysis .
- Use a 5–10× molar excess of this compound relative to the target protein to compensate for hydrolysis losses .
Q. How can researchers validate successful biotinylation and quantify labeling efficiency?
- Mass Spectrometry : Detect mass shifts corresponding to the biotin-PEG12 moiety (~941 Da) .
- HPLC-MS : Assess purity and confirm conjugation (≥95% purity recommended) .
- Streptavidin Gel Shift : Incubate labeled proteins with streptavidin and analyze mobility shifts via SDS-PAGE .
- UV-Vis Spectroscopy : Quantify NHS release at 260 nm to estimate reaction completion .
Q. What are the implications of using this compound in PROTAC synthesis, and how does its hydrophilicity influence cellular uptake?
In PROTACs, the PEG12 spacer enhances solubility of hydrophobic warheads and improves pharmacokinetics . However, excessive hydrophilicity may reduce cell permeability. To address this, balance PEG length with linker chemistry (e.g., incorporate cleavable motifs) and validate uptake using flow cytometry or confocal imaging with fluorescent streptavidin probes .
Methodological Considerations
Q. How to optimize molar ratios of this compound to target protein for minimal aggregation?
- Start with a 10:1 molar excess of reagent to protein.
- Titrate ratios (5:1 to 20:1) and monitor aggregation via dynamic light scattering (DLS) or size-exclusion chromatography (SEC) .
- Include 0.1–1% surfactants (e.g., Tween-20) in reaction buffers to stabilize proteins .
Q. What experimental controls are critical when using this compound in pull-down assays?
- Negative Control : Use unlabeled protein to confirm streptavidin-binding specificity.
- Competition Control : Pre-incubate streptavidin beads with free biotin to block binding sites.
- Hydrolysis Control : Include a reaction without the target protein to assess nonspecific hydrolysis .
Data Contradiction Analysis
- Solubility Discrepancies : describes this compound as "oil-like," while other sources label it a powder. This may reflect batch-specific formulation differences. Always confirm physical characteristics with the supplier .
- Storage Stability : While most sources recommend -20°C storage, permits short-term shipping at room temperature. Validate reagent activity upon receipt using a model amine (e.g., glycine) in a pilot reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
